Cas no 1782379-18-3 (4-bromo-2-(piperidin-4-yl)methylphenol)

4-bromo-2-(piperidin-4-yl)methylphenol is an advanced organic compound with significant potential in various chemical reactions. This compound offers a unique combination of bromo and piperidinyl substituents, providing enhanced reactivity and selectivity in synthetic pathways. Its structural features facilitate efficient participation in substitution and elimination reactions, making it a valuable tool in organic synthesis.
4-bromo-2-(piperidin-4-yl)methylphenol structure
1782379-18-3 structure
Product Name:4-bromo-2-(piperidin-4-yl)methylphenol
CAS No:1782379-18-3
MF:C12H16BrNO
MW:270.165542602539
CID:6116626
PubChem ID:84712636
Update Time:2025-07-14

4-bromo-2-(piperidin-4-yl)methylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-(piperidin-4-yl)methylphenol
    • 1782379-18-3
    • EN300-1924060
    • 4-bromo-2-[(piperidin-4-yl)methyl]phenol
    • Inchi: 1S/C12H16BrNO/c13-11-1-2-12(15)10(8-11)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2
    • InChI Key: UZXLTCSGTBOUDN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)CC1CCNCC1)O

Computed Properties

  • Exact Mass: 269.04153g/mol
  • Monoisotopic Mass: 269.04153g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.3Ų

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4-bromo-2-(piperidin-4-yl)methylphenol Related Literature

Additional information on 4-bromo-2-(piperidin-4-yl)methylphenol

Professional Introduction to 4-bromo-2-(piperidin-4-yl)methylphenol (CAS No. 1782379-18-3)

4-bromo-2-(piperidin-4-yl)methylphenol, with the chemical formula C14H19BrN, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number CAS No. 1782379-18-3, has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of both bromine and piperidine moieties makes it a versatile scaffold for the development of novel therapeutic agents.

The molecular structure of 4-bromo-2-(piperidin-4-yl)methylphenol consists of a phenolic ring substituted with a bromine atom at the 4-position and a piperidine ring linked via a methyl group at the 2-position. This unique arrangement provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. The bromine atom, in particular, serves as a valuable handle for further functionalization, allowing chemists to explore various reaction pathways such as Suzuki-Miyaura cross-coupling, which is widely used in constructing biaryl compounds.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. The structural motif of 4-bromo-2-(piperidin-4-yl)methylphenol makes it an attractive candidate for designing PPI modulators. Piperidine derivatives are known for their ability to interact with specific pockets on protein surfaces, thereby disrupting or stabilizing protein-protein interactions. For instance, studies have shown that piperidine-based compounds can modulate kinases and other enzymes involved in cancer signaling pathways.

The phenolic hydroxyl group in 4-bromo-2-(piperidin-4-yl)methylphenol also offers opportunities for further derivatization, such as etherification or sulfation, which can enhance solubility and bioavailability. Additionally, the bromine substituent can be used to introduce other functional groups through palladium-catalyzed reactions, expanding the compound's utility in medicinal chemistry.

One of the most promising applications of 4-bromo-2-(piperidin-4-yl)methylphenol is in the development of antiviral agents. The structural features of this compound resemble those of known antiviral drugs, suggesting its potential efficacy against viral infections. Recent research has highlighted the importance of targeting viral proteases and polymerases, which are essential for viral replication. The ability of 4-bromo-2-(piperidin-4-yl)methylphenol to interact with these targets makes it a valuable starting point for designing novel antiviral drugs.

In addition to its antiviral potential, 4-bromo-2-(piperidin-4-yl)methylphenol has shown promise in the field of neurology. Piperidine derivatives have been investigated for their ability to modulate neurotransmitter receptors, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The phenolic group in this compound can also be exploited to develop neuroprotective agents by targeting oxidative stress and inflammation pathways.

The synthesis of 4-bromo-2-(piperidin-4-yl)methylphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to introduce the piperidine moiety. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.

The pharmacokinetic properties of 4-bromo-2-(piperidin-4-yl)methylphenol are also an area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable drug candidate. Preclinical studies have begun to explore these aspects, providing insights into its potential therapeutic window and safety profile.

In conclusion, 4-bromo-2-(piperidin-4-yl)methylphenol (CAS No. 1782379-18-3) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential applications across multiple therapeutic areas. Its ability to modulate protein-protein interactions, coupled with its antiviral and neuroprotective properties, makes it a valuable asset in the quest for novel therapeutic agents.

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